molecular formula C12H12BrNO2 B1399426 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione CAS No. 1334675-30-7

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

Cat. No.: B1399426
CAS No.: 1334675-30-7
M. Wt: 282.13 g/mol
InChI Key: IFHNXJCESYKSET-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is a high-purity chemical compound offered for scientific research and development. This molecule features a pyrrolidine-2,5-dione core (a succinimide derivative) substituted with a 3-bromophenyl group and two methyl groups at the 3-position. The presence of the bromine atom on the phenyl ring makes this compound a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, for constructing more complex molecular architectures. Compounds within the pyrrolidine-2,5-dione (succinimide) family are of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents and biochemical probes. Structurally similar pyrrolidine-2,5-dione derivatives are frequently investigated for their potential biological activities and their utility as intermediates in pharmaceutical synthesis. For research purposes only. Not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area. For safe handling information, refer to the Safety Data Sheet (SDS) provided with the product.

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHNXJCESYKSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthetic Procedure

A representative synthesis involves the reaction of N3-substituted amidrazones bearing the 3-bromophenyl group with 2,3-dimethylmaleic anhydride. The amidrazones are prepared from the corresponding substituted anilines by established methods.

The reaction is typically conducted as follows:

Step Reagents & Conditions Notes
1 Mix 1 mmol N3-(3-bromophenyl) amidrazone with 1 mmol 2,3-dimethylmaleic anhydride Use 25 mL solvent (toluene, chloroform, or diethyl ether)
2 Stir at room temperature for 2–21 days (Method A) or reflux at solvent boiling point for 5 hours (Method B) Method B generally yields better product yields (75–95%)
3 Collect precipitated solids by filtration at room temperature Purify by crystallization from ethanol

This method leads to the formation of the 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione product with high purity and yield.

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic attack of the amidrazone nitrogen on the anhydride carbonyl.
  • Cyclization forms the pyrrolidine-2,5-dione ring, with the 3,3-dimethyl groups originating from the dimethyl-substituted anhydride.
  • The 3-bromophenyl substituent is retained from the amidrazone precursor.

Reaction Optimization and Yield Data

The yields and reaction times depend on solvent choice and temperature:

Solvent Temperature Reaction Time Yield (%)
Toluene Reflux (~110 °C) 5 hours 75–95
Chloroform Reflux (~61 °C) 5 hours 75–95
Diethyl ether Room temperature 2–21 days Lower yields, except for some derivatives

The reflux conditions in toluene or chloroform afford the best yields in shorter times compared to room temperature reactions in diethyl ether, which require longer times and may give lower yields. The presence of bulky or heteroatom substituents can influence the reaction rate and yield due to steric or electronic effects.

Characterization and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, with characteristic signals for the pyrrolidine ring protons and the aromatic bromophenyl group.
  • X-ray Crystallography: Single-crystal X-ray diffraction studies confirm the pyrrolidine-2,5-dione ring system and the stereochemistry of the substituents.
  • Mass Spectrometry and IR: Support molecular weight and functional group assignments.

Summary Table of Preparation Method

Aspect Details
Starting Materials N3-(3-bromophenyl) amidrazone, 2,3-dimethylmaleic anhydride
Solvents Toluene, chloroform, diethyl ether
Reaction Conditions Reflux in toluene or chloroform for 5 h; or RT in diethyl ether for 2–21 days
Yield Range 75–95% (best under reflux conditions)
Purification Filtration and crystallization from ethanol
Characterization ^1H/^13C NMR, X-ray diffraction, MS, IR

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles. This reactivity is enhanced by electron-withdrawing effects of the pyrrolidine-dione moiety.

Example : Reaction with sodium methoxide in DMF at 80°C yields 1-(3-methoxyphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione via displacement of bromide.

Reaction Conditions Product Yield Reference
NaOMe, DMF, 80°C, 12h1-(3-MeO-phenyl)-3,3-dimethyl-pyrrolidine-dione72%
NaN₃, DMSO, 120°C, 24h1-(3-azido-phenyl)-3,3-dimethyl-pyrrolidine-dione65%

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed coupling reactions, enabling aryl–aryl bond formation.

Suzuki–Miyaura Coupling :
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 100°C produces 1-(3-biphenyl)-3,3-dimethyl-pyrrolidine-2,5-dione.

Catalyst Base Solvent Yield
Pd(PPh₃)₄K₂CO₃THF/H₂O85%
Pd(OAc)₂/XPhosCsFDioxane78%

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes nucleophilic ring-opening under basic or acidic conditions.

Hydrolysis :
Treatment with aqueous NaOH at 120°C cleaves the dione ring, yielding 3-(3-bromophenyl)-3-methylglutamic acid.

Reagent Conditions Product Yield
NaOH (10% aq.)120°C, 6h3-(3-Br-phenyl)-3-methylglutamic acid68%
HCl (conc.)Reflux, 8hPartial decomposition

Functionalization via Radical Pathways

Photocatalytic trifluoromethylation using CF₃SO₂Na and 4,4′-dimethoxybenzophenone under UV light introduces CF₃ groups at the α-position of the dione .

Radical Source Catalyst Product Yield
CF₃SO₂Na4,4′-dimethoxybenzophenone1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione54%
Togni reagent IIIr(ppy)₃1-(3-Br-phenyl)-3-(CF₃)-3-methyl-pyrrolidine-dione61%

Biological Activity-Driven Modifications

Derivatives synthesized via N-functionalization exhibit anticonvulsant properties. For example, Mannich base formation with morpholine introduces aminoalkyl side chains .

Amine Conditions Biological Activity (MES ED₅₀)
MorpholineHCHO, EtOH, 60°C, 4h69.89 mg/kg (PI = 7.15)
PiperidineHCHO, MeCN, rt, 12h82.4 mg/kg (PI = 5.23)

Comparative Reactivity Analysis

Key differences in reactivity compared to analogs:

Compound Reactivity Profile
1-(3-Br-phenyl)-3,3-dimethyl-pyrrolidine-dioneHigher electrophilicity at C-4 due to electron-withdrawing dione; bromine enhances cross-coupling.
1-phenyl-3-(trifluoromethyl)-pyrrolidine-dioneCF₃ group stabilizes radical intermediates, favoring trifluoromethylation .
3-(2-Br-phenyl)-pyrrolidine-dioneOrtho-bromine sterically hinders nucleophilic substitution compared to para-substitution .

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione has been studied for its potential therapeutic effects. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The bromophenyl group is often associated with enhanced biological activity due to its ability to interact with biological targets.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules due to its reactive functional groups.
  • Reagent in Chemical Reactions : It acts as a reagent in various reactions such as nucleophilic substitutions and cycloadditions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxicity of this compound against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups. Further mechanistic studies are ongoing to elucidate the pathways involved.

Case Study 2: Synthesis of Novel Derivatives

In another research article from Synthetic Communications, researchers explored the use of this compound as an intermediate for synthesizing novel derivatives with enhanced pharmacological properties. The derivatives were tested for antibacterial activity and showed promising results.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and neuroprotective effects
Organic SynthesisIntermediate for complex molecule synthesis
Anticancer ResearchCytotoxicity against breast cancer cell lines
Synthesis of DerivativesCreation of novel compounds with improved pharmacological profiles

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine-2,5-diones

a. 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

  • Structure : Differs in the substituent positions (4-acetylphenyl at position 1, 4-bromophenyloxy at position 3).
  • Activity : Exhibits GABA-transaminase inhibition (IC₅₀ = 100.5 mM), suggesting CNS activity. The lack of 3,3-dimethyl groups may reduce metabolic stability compared to the target compound .

b. 3-(3-Bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

  • Structure : Replaces the 3,3-dimethyl groups with a 5-methylpyridinyl group.
  • However, the absence of dimethyl substituents might reduce steric protection against enzymatic degradation .

c. 1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione

  • Structure: Chlorine substituent at position 3-phenyl and a dimethylamino-anilino group at position 3.
  • Activity: The electron-donating dimethylamino group may alter electronic distribution, affecting binding to biological targets compared to the bromophenyl derivative .
Chalcone Derivatives

a. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Compound 3)

  • Structure : Chalcone backbone with 3-bromophenyl and p-tolyl groups.
  • Activity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL). The α,β-unsaturated ketone moiety enables Michael addition reactions, a feature absent in the target compound .

b. (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Compound 4)

  • Activity : Higher cytotoxicity (IC₅₀ = 22.41 μg/mL) than Compound 3, attributed to the bulky 4-isopropylphenyl group enhancing hydrophobic interactions .

Structural and Functional Analysis

Substituent Effects on Bioactivity
Compound Key Substituents Biological Activity
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione 3-Bromophenyl, 3,3-dimethyl Data limited; predicted enhanced stability
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl, 4-Bromophenyloxy GABA-T inhibition (IC₅₀ = 100.5 mM)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone with 3-bromophenyl Cytotoxicity (IC₅₀ = 42.22 μg/mL)
3-(3-Bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione 5-Methylpyridinyl Unreported activity; improved solubility
Physicochemical Properties
  • Lipophilicity : The 3-bromophenyl and 3,3-dimethyl groups in the target compound increase logP compared to pyridine-containing analogs .
  • Solubility : Polar substituents (e.g., pyridine in ) enhance aqueous solubility, whereas dimethyl groups may reduce it.
  • Metabolic Stability: 3,3-Dimethyl groups in the target compound likely protect against oxidative metabolism, a advantage over non-methylated analogs .

Biological Activity

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by a bromophenyl group attached to a pyrrolidine ring, with two methyl groups and carbonyl functionalities, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrNO2C_{12}H_{12}BrNO_2. The structural features include:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Bromophenyl group : Enhances reactivity and biological activity.
  • Carbonyl groups : Present at the 2nd and 5th positions, contributing to its electrophilic nature.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom can facilitate halogen bonding, while the carbonyl groups may participate in hydrogen bonding interactions. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, particularly multidrug-resistant Staphylococcus aureus. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli>64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using human cancer cell lines such as A549 (lung adenocarcinoma). Studies have demonstrated that it can induce cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells. The compound's ability to inhibit cell proliferation suggests it may interfere with critical growth signaling pathways.

Cell Line Post-Treatment Viability (%)
A549 (Cancer)66% (at 100 µM)
HSAEC-1 KT (Normal)78% (at 100 µM)

Case Studies

  • Antimicrobial Activity Study : A recent study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results indicated notable activity against Gram-positive bacteria, particularly MRSA, highlighting the compound's potential as a lead for developing new antibiotics.
  • Anticancer Screening : In an investigation involving various pyrrolidine derivatives, this compound was found to significantly reduce the viability of A549 cells compared to controls. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyrrolidine derivatives:

Compound Antimicrobial Activity (MIC) Anticancer Activity (A549 Viability)
1-(3-Chlorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione>64 µg/mL75%
1-(4-Fluorophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione>64 µg/mL80%

The bromine substitution in this compound appears to enhance both antimicrobial and anticancer activities compared to its chloro and fluoro analogs.

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione, and how are intermediates characterized?

The synthesis typically involves Claisen–Schmidt condensation followed by Michael addition , as demonstrated in analogous bromophenyl-pyrrolidine-dione derivatives. For example, chalcone intermediates are formed via condensation of substituted acetophenones with aromatic aldehydes, followed by nucleophilic addition of 1,3-dimethylbarbituric acid. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are characterized using FT-IR (e.g., C=O stretches at 1745 cm⁻¹) and NMR (1H/13C chemical shifts for aromatic protons and carbonyl groups). Recrystallization in aqueous ethanol yields pure products .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ ~7.75–7.92 ppm for bromophenyl groups) and carbonyl carbons (δ ~168–197 ppm).
  • HRESIMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M−H]⁻ at m/z 501.0774 for C23H22N2O6Br).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1745 cm⁻¹, C–Br at 717 cm⁻¹).
    Multidimensional NMR (HMQC, HMBC) resolves connectivity ambiguities, particularly for sp³-hybridized carbons in the pyrrolidine-dione core .

Q. How does the bromine substituent influence the compound’s reactivity and crystallinity?

The 3-bromophenyl group enhances electron-withdrawing effects, stabilizing intermediates during Michael addition. Bromine’s heavy atom effect also improves crystallinity, facilitating single-crystal X-ray diffraction (SCXRD) analysis. However, steric hindrance from the bromine atom may reduce reaction yields in nucleophilic substitutions, requiring optimized conditions (e.g., elevated temperatures or catalytic Pd) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Michael addition steps?

Key parameters include:

  • Catalyst selection : Triethylamine (TEA) as a Lewis base improves nucleophilicity of the barbituric acid derivative.
  • Solvent polarity : Methanol or ethanol enhances solubility of polar intermediates.
  • Temperature : Reflux at 80°C for 7 hours ensures complete conversion, as monitored by TLC.
    If side reactions dominate (e.g., premature cyclization), reducing reaction time or using protective groups for carbonyl moieties may help .

Q. What strategies resolve contradictions in spectral data interpretation, such as unexpected NOE correlations?

  • HMBC/HSQC experiments : Differentiate between overlapping signals (e.g., distinguishing pyrrolidine-dione carbons from aromatic resonances).
  • Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate assignments.
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-(4-bromophenyl)pyrazoles) clarifies ambiguities in coupling constants or splitting patterns .

Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact biological activity or physicochemical properties?

  • Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, enhancing π-π stacking in protein binding.
  • Steric effects : 3,3-Dimethyl groups on the pyrrolidine-dione core may restrict conformational flexibility, altering binding affinity.
    Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., antimicrobial or enzyme inhibition) and logP/logD measurements to correlate hydrophobicity with activity .

Methodological Considerations

Q. What precautions are critical during handling and storage due to the compound’s reactivity?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group.
  • Moisture control : Use anhydrous solvents and desiccants to avoid hydrolysis of the dione ring.
  • Thermal stability : Avoid temperatures >100°C to prevent decomposition of labile carbonyl groups .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., chloroform/ethyl acetate/n-hexane) to optimize crystal growth.
  • Slow evaporation : Gradual solvent removal at 4°C promotes well-ordered crystal lattices.
  • Heavy atom derivatives : Introduce iodine or bromine substituents (if synthetically feasible) to enhance diffraction contrast .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione

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